molecular formula C19H19FN2O4 B250915 Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate

Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate

Cat. No. B250915
M. Wt: 358.4 g/mol
InChI Key: LVRRZEPRTHBSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate, also known as FMME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoate derivatives and has a molecular formula of C21H21FN2O4.

Mechanism of Action

Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate's mechanism of action is not fully understood, but studies suggest that it interacts with various cellular pathways and molecular targets. In cancer treatment, Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic proteins. In inflammation, Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. In neurodegenerative diseases, Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate has been shown to have various biochemical and physiological effects. In cancer treatment, Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation, Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate has been shown to reduce cytokine production, inhibit leukocyte migration, and reduce oxidative stress. In neurodegenerative diseases, Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate has been shown to reduce oxidative stress, inflammation, and neuronal damage.

Advantages and Limitations for Lab Experiments

Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its limited bioavailability, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate research. One area of interest is the development of Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate analogs with improved solubility and bioavailability. Another area of interest is the exploration of Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate's potential in other scientific research areas, such as autoimmune diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate's mechanism of action and to optimize its therapeutic applications.
In conclusion, Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate is a chemical compound with significant potential in scientific research. Its synthesis method has been optimized for maximum yield and purity, and it has shown promising results in various therapeutic applications. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate involves the reaction between 3-fluorobenzoyl chloride and 2-morpholin-4-ylbenzoic acid in the presence of triethylamine. The resulting intermediate is then reacted with methyl alcohol to obtain the final product, Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate. The synthesis method has been reported in several scientific journals and has been optimized for maximum yield and purity.

Scientific Research Applications

Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate has shown potential therapeutic applications in various scientific research areas, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is another area where Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate has shown promising results, with studies indicating that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Molecular Formula

C19H19FN2O4

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C19H19FN2O4/c1-25-19(24)16-12-15(5-6-17(16)22-7-9-26-10-8-22)21-18(23)13-3-2-4-14(20)11-13/h2-6,11-12H,7-10H2,1H3,(H,21,23)

InChI Key

LVRRZEPRTHBSCH-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)N3CCOCC3

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.